molecular formula C6H4BrNO3 B084729 2-Bromo-6-nitrophenol CAS No. 13073-25-1

2-Bromo-6-nitrophenol

Cat. No. B084729
CAS RN: 13073-25-1
M. Wt: 218 g/mol
InChI Key: VEJSIOPQKQXJAT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Bromo-6-nitrophenol involves complex reactions utilizing different starting materials and conditions. One novel method reported the synthesis using 2-methoxy-5-nitroaniline as the starting material, employing diazotization and the Sandmeyer reaction to yield 2-bromo-4-nitroanisole, which was further treated with sodium hydroxide for a nucleophilic substitution reaction. The desired product was obtained after acidification with hydrochloric acid, showing a yield of 55.8% (Li Zi-ying, 2008).

Molecular Structure Analysis

The molecular structure of 2-Bromo-6-nitrophenol has been studied using various spectroscopic techniques. For instance, a compound synthesized and characterized by spectroscopic (FT-IR and UV–Vis) and single crystal X-ray diffraction techniques revealed insights into its intermolecular contacts examined by Hirshfeld surfaces and fingerprint plots, alongside optimized geometry using density functional theory (DFT) (Z. Demircioğlu et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving 2-Bromo-6-nitrophenol showcase its reactivity and interaction with other compounds. The nitration of related bromophenols leads to products of nitro-debromination, highlighting the compound's ability to undergo significant structural changes under certain conditions (M. P. Hartshorn et al., 1985).

Scientific Research Applications

  • Chemical Synthesis and Reactions : 2-Bromo-6-nitrophenol is used in the preparation of stable 2-lithio-6-nitrophenol derivatives, allowing for the synthesis of various 2-substituted-6-nitrophenols. It also has applications in the intramolecular trapping to produce substituted benzofuran (Hardcastle, Quayle, & Ward, 1994).

  • Plant Growth Regulation : This compound demonstrates activity in promoting cell elongation in pea segment and pea curvature tests. It is comparable in activity to some well-known plant growth regulators like 2,4-dichlorophenoxyacetic acid (Wain & Harper, 1967).

  • Molecular Catalysis : 2-Bromo-6-nitrophenol plays a role in molecular catalysis. It's involved in cyclization reactions of certain compounds, demonstrating the influence of macrotricyclic ammonium salts on these reactions (Schmidtchen, 1986).

  • Metabolism in Plant Tissues : The metabolism of 2-Bromo-6-nitrophenol in various plant tissues has been studied, revealing its conversion to different compounds, indicating a potential pathway for detoxification within plants (Wilkins, Wilkins, & Wain, 1978).

  • Synthesis Methods : Research has been conducted on novel methods for synthesizing 2-Bromo-4-nitrophenol, which can be applicable for the synthesis of 2-Bromo-6-nitrophenol as well (Li Zi-ying, 2008).

  • Toxicity and Biodegradation : The compound's toxicity and biodegradation in anaerobic systems have been studied, showing its impact on various environmental and biological processes (Uberoi & Bhattacharya, 1997).

  • Biodegradation Pathways : The biodegradation of related compounds such as 2,6-dibromo-4-nitrophenol has been characterized, shedding light on the microbial degradation processes of brominated nitrophenols (Min, Chen, & Hu, 2019).

  • Analytical Chemistry : 2-Bromo-6-nitrophenol is involved in studies related to analytical chemistry, such as the development of ion-pair HPLC methods for the quantitation of related compounds (Almási, Fischer, & Perjési, 2006).

Safety And Hazards

2-Bromo-6-nitrophenol is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound .

properties

IUPAC Name

2-bromo-6-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO3/c7-4-2-1-3-5(6(4)9)8(10)11/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJSIOPQKQXJAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40926876
Record name 2-Bromo-6-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40926876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-nitrophenol

CAS RN

13073-25-1
Record name Phenol, 2-bromo-6-nitro-
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Record name 2-Bromo-6-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40926876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-6-nitrophenol
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Synthesis routes and methods I

Procedure details

A solution of 60 mL of concentrated sulfuric acid diluted with 186 mL of water was cooled to room temperature. Sodium nitrate (79.2 g, 0.93 mol) was added to the solution. 2-Bromo-phenol 1a (60 mL, 0.52 mol) was added dropwise at such a rate that the reaction temperature was kept below 25° C. The reaction mixture was stirred at room temperature for 2 hours. The precipitate was dissolved in 320 mL of ethyl acetate. The mixture was washed with water and saturated brine, dried over anhydrous magnesium sulfate, filtered and the filtrate was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography to obtain the title compound 2-bromo-6-nitro-phenol 1b (48.2 g, yield 42.8%) as a yellow solid.
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
186 mL
Type
solvent
Reaction Step One
Quantity
79.2 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
320 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

51.9 g (0.3 mol) of 2-bromophenol and 300 ml of acetic acid were fed into a 1-liter four-necked flask provided with a reflux condenser, a stirrer and a thermometer. Thereto was dropwise added 29.7 g (0.33 mol) of 70% nitric acid at a temperature of 15° C. or below, with ice-cooling. The reaction mixture was stirred at a temperature of 10° C. or below for 1 hour and poured into 600 ml of water. The mixture was subjected to extraction with 400 ml of ether. The ether layer was washed with 150 ml of water. The ether layer was subjected to distillation. The residue was transferred into a 1-liter flask provided with a stirrer and a distillation apparatus. Azeotropic distillation was conducted while water was added gradually. The amount of water required for azeotropic distillation was 2,100 ml. The distillate obtained was subjected to extraction two times using 500 ml of ether. The ether layer was dried over anhydrous sodium sulfate and subjected to distillation to remove ether. The resulting crude product was mixed with 10 ml of ethanol. The mixture was heated and then allowed to cool. The formed crystals were collected by filtration and then dried to obtain 22.3 g of 2-bromo-6-nitrophenol (yield: 34.1%, purity: 99.6%).
Quantity
51.9 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
29.7 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Three
Yield
34.1%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

2-Bromophenol (50.0 g, 0.29 mol) was added slowly to a cold (10° C.) solution of sodium nitrate (36.9 g, 0.43 mol) in conc. sulfuric acid (79 g) and water (100 mL) and the resulting mixture was allowed to stir at room temperature for 2 h. Water (400 mL) was added and the resulting mixture was extracted with diethyl ether and the extract was dried (MgSO4), filtered and concentrated. The residue was purified by flash chromatography (silica gel, 5% ethyl acetate/hexane). The partly purified product was triturated with hexane to afford the title compound (19.2 g, 30%) as a bright, yellow solid. 1H NMR (300 MHz, CDCl) δ 11.10 (S, 1h), 8.13 (d, J=7.9 Hz, 1H), 7.89 (d, J=7.9 Hz, 1H), 6.90 (t,J=7.9 Hz, 1H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
36.9 g
Type
reactant
Reaction Step One
Quantity
79 g
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Yield
30%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-6-nitrophenol
Reactant of Route 2
2-Bromo-6-nitrophenol
Reactant of Route 3
2-Bromo-6-nitrophenol
Reactant of Route 4
Reactant of Route 4
2-Bromo-6-nitrophenol
Reactant of Route 5
2-Bromo-6-nitrophenol
Reactant of Route 6
Reactant of Route 6
2-Bromo-6-nitrophenol

Citations

For This Compound
45
Citations
DB Harper, RL Wain - Annals of Applied Biology, 1971 - Wiley Online Library
… From the foregoing it becomes possible to speculate on the presence of amino-compounds and their derivatives in our experiments with 2-bromo-6-nitrophenol after 20 h incubation …
Number of citations: 10 onlinelibrary.wiley.com
M KOHN, O KRASSO - The Journal of Organic Chemistry, 1948 - ACS Publications
… From 2,4-dibromo-6-nitrophenol, 2,4-dichloro-6-nitrophenol, 2-chloro-4-bromo6-nitrophenol, 4-chloro-2-bromo-6-nitrophenol, and 5-bromo-3-nitro-4-hydroxy1-methylbenzene, the …
Number of citations: 4 pubs.acs.org
R Meldola, FH Streatfeild - Journal of the Chemical Society …, 1898 - pubs.rsc.org
Brenken (Be?.., 1873, 6, 170), by brominating phenol in acetic acid solution, obtained a solid (para) bromophenol, and stated that a ‘‘liquid isomeride” remained in the mother liquor …
Number of citations: 12 pubs.rsc.org
MJ Gray, MP Hartshorn, BR Penfold… - Australian journal of …, 1984 - CSIRO Publishing
… It seems likely that the bromonitro-1,4-benzoquinone (2b) is formed by nitration-rearrangement of the 2-bromo-6-nitrophenol (lb), see above; this compound (lb) presumably arises by …
Number of citations: 3 www.publish.csiro.au
A Wang, CP Prouty, PD Pelton, M Yong… - Bioorganic & Medicinal …, 2010 - Elsevier
… Reduction of 2-bromo-6-nitrophenol with Na 2 S 2 O 4 provided 2-amino-6-bromophenol 1. α-Bromoketone 2 was prepared in two steps by methylation of 3-(1,1,2,2-tetrafluoroethoxy)…
Number of citations: 42 www.sciencedirect.com
SL Chien, R Adams - Journal of the American Chemical Society, 1934 - ACS Publications
… reported by Ingold and Smith14 that 2-bromo-6-nitrophenol could not be methylated … of 2-bromo-6-nitrophenol,11 320 cc. of dry xylene and 55 g. of anhydrous potassium car…
Number of citations: 35 pubs.acs.org
EV Churilina, PT Sukhanov, YI Korenman… - Russian Journal of …, 2011 - Springer
… For instance, the distribution coeffi cient of 2,6 dibromo 4 nitrophenol is 1.5 times higher than that of 2 bromo 6 nitrophenol. The picramic acid molecule contains the 2 amino group and …
Number of citations: 5 link.springer.com
HH Hodgson, A Kershaw - Journal of the Chemical Society (Resumed), 1930 - pubs.rsc.org
THE monosulphonation of m-chlorophenol, whether hot or cold, gives almost entirely 3-chlorophenol-6-sulphonic acid. On the current electronic theory this result was to be anticipated, …
Number of citations: 2 pubs.rsc.org
DL Fox, EE Turner - Journal of the Chemical Society (Resumed), 1930 - pubs.rsc.org
… Thus, for example, Ling (J., 1889, 55, 589) found that 2-chloro-4-bromo&nitrophenol was nitrated to give 2-chloro-4 : 6-dinitrophenol, and that 4-chloro-2-bromo-6-nitrophenol lost …
Number of citations: 7 pubs.rsc.org
D Liang, X Zhang, Y Li, Y Zhou, M Ren, X Zhang… - Sustainable Chemistry …, 2023 - Elsevier
… Among them, the 2,6-dibromophenol was totally converted into 2-bromo-6-nitrophenol although its conversion was 54%. There was a full nitration on 2,4-dibromophenol and achieved …
Number of citations: 0 www.sciencedirect.com

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